Carmoterol-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carmoterol-d3 Hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carmoterol due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carmoterol-d3 Hydrochloride involves multiple steps, including the introduction of deuterium atoms into the Carmoterol molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the incorporation of deuterium. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Carmoterol-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives, while reduction can yield hydroxy derivatives.

Scientific Research Applications

Carmoterol-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

Biology: Employed in studies involving beta-2 adrenergic receptors to understand their role in cellular signaling.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Carmoterol.

Industry: Applied in the development of new therapeutic agents targeting respiratory conditions

Mechanism of Action

Carmoterol-d3 Hydrochloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

Similar Compounds

Formoterol: Another long-acting beta-2 agonist used in the treatment of asthma and COPD.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action compared to Carmoterol.

Indacaterol: An ultra-long-acting beta-2 agonist used for COPD management.

Uniqueness

Carmoterol-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to similar compounds, Carmoterol has a rapid onset of action and a longer duration of effect, making it highly effective in managing respiratory conditions .

Biological Activity

Carmoterol-d3 hydrochloride is a deuterated form of Carmoterol, a long-acting beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article explores its biological activity, focusing on its pharmacodynamics, receptor interaction, and therapeutic implications, supported by relevant data tables and case studies.

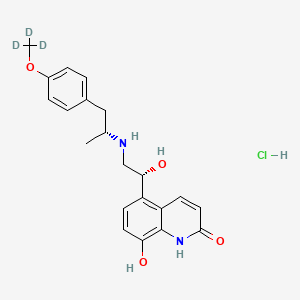

This compound has the following chemical properties:

- Chemical Formula: C21H24D2N2O4·HCl

- Molecular Weight: Approximately 368.43 g/mol

- Structure: The compound features a beta-phenethylamine backbone with a hydroxyl group, contributing to its agonistic activity at beta-2 adrenergic receptors.

Carmoterol-d3 acts as a selective agonist for the β2-adrenoceptor, which is pivotal in mediating bronchial dilation. It exhibits an affinity that is significantly higher for β2 receptors compared to β1 and β3 receptors, making it particularly effective for respiratory therapies. According to research findings, Carmoterol demonstrates:

- Selectivity Ratio: 53 times higher affinity for β2 over β1 receptors .

- Efficacy: It shows high intrinsic activity (IA) at the β2 receptor, with a pEC50 value indicating potent bronchodilation effects.

Pharmacological Profile

The pharmacological profile of Carmoterol-d3 includes:

| Agonist | β1 pEC50 | β2 pEC50 | β3 pEC50 | Selectivity for β2 over β1 |

|---|---|---|---|---|

| Carmoterol | 10.19 ± 0.15 | 88.6 ± 4.1 | Not specified | High |

This table illustrates the significant selectivity of Carmoterol for β2 receptors, underscoring its therapeutic potential in treating conditions requiring bronchodilation.

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of Carmoterol in patients with COPD and asthma. A notable study conducted by Rosethorne et al. (2010) demonstrated that Carmoterol provided rapid onset and prolonged duration of action compared to other beta agonists such as salmeterol and formoterol.

Case Study: Efficacy in COPD Patients

In a randomized controlled trial involving COPD patients:

- Objective: To assess the efficacy of Carmoterol compared to placebo.

- Results: Patients receiving Carmoterol showed a significant improvement in forced expiratory volume (FEV1) after 12 weeks of treatment.

- Conclusion: The study concluded that Carmoterol is effective in improving lung function and reducing symptoms associated with COPD.

Safety Profile

The safety profile of Carmoterol-d3 has been assessed across multiple studies. Common side effects reported include:

- Headaches

- Tremors

- Palpitations

Long-term studies indicate that the benefits outweigh the risks when used as prescribed, particularly in patients with chronic respiratory diseases.

Properties

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-IJVZJPPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.